
ForMaldehyde 2,4-Dinitrophenylhydrazone--d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it particularly useful for tracing and quantitation in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of deuterated formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone derivative. The reaction can be summarized as follows:
D2C=O+C6H3(NO2)2NHNH2→C6H3(NO2)2NHN=CD2+H2O
Industrial Production Methods
Industrial production of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of formaldehyde, followed by the elimination of water to form the hydrazone.
Common Reagents and Conditions
Reagents: Deuterated formaldehyde, 2,4-dinitrophenylhydrazine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Major Products
The major product of the reaction is Formaldehyde 2,4-Dinitrophenylhydrazone-d3, with water as a byproduct .
Scientific Research Applications
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in various fields of scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in metabolic studies to trace the incorporation and transformation of formaldehyde in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of formaldehyde-containing drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the study of formaldehyde-based resins and polymers
Mechanism of Action
The mechanism of action of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl compounds. The hydrazone formation reaction is a nucleophilic addition followed by an elimination process. The deuterium atoms in the compound serve as tracers, allowing researchers to monitor the reaction pathways and the fate of formaldehyde in various systems .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar applications but without the benefits of deuterium labeling.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection and quantitation of acetaldehyde.
Benzaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of benzaldehyde in various samples .
Uniqueness
The uniqueness of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
Properties
Molecular Formula |
C7H6N4O4 |
|---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D |
InChI Key |
UEQLSLWCHGLSML-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


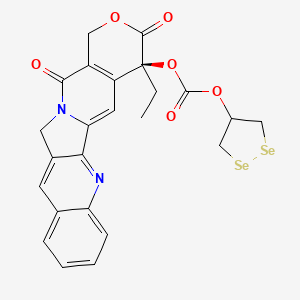
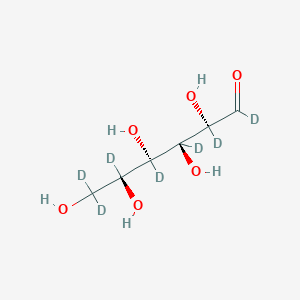
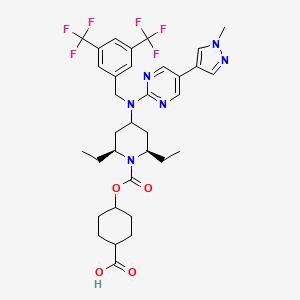
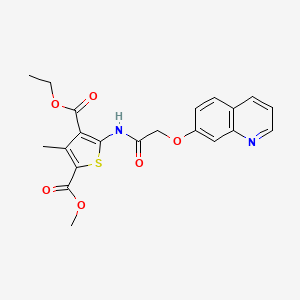

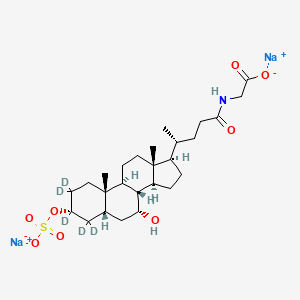
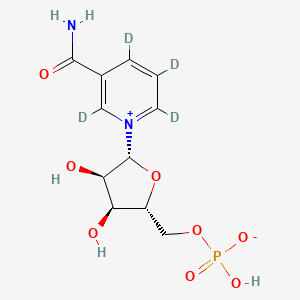
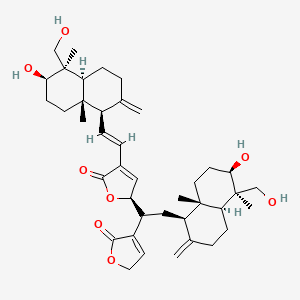
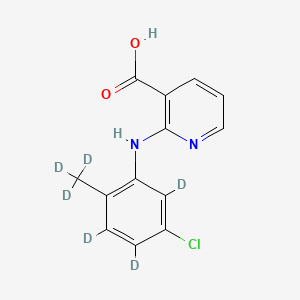


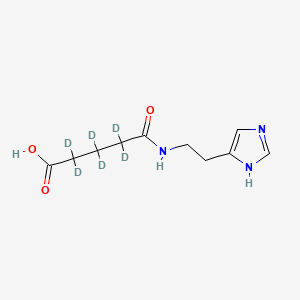
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

